Kankanol
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Overview
Description
Kankanol is a natural product found in Cistanche tubulosa with data available.
Scientific Research Applications
Monoterpene Constituents from Cistanche Tubulosa
Kankanol is identified as a chlorinated iridoid isolated from the methanolic extract of dried stems of Cistanche tubulosa (SCHRENK) R. WIGHT (Orobanchaceae). This discovery contributes to the understanding of the chemical composition of this plant, which has potential applications in medicinal chemistry and phytotherapy (Xie et al., 2006).
Use in Labeling Techniques for Antibiotics
Although not directly about this compound, research involving Kanamycin, a related antibiotic, has been labeled with technetium-99m for biodistribution studies. This technique can be insightful for understanding the distribution and accumulation of similar compounds, potentially including this compound, in biological systems (Roohi et al., 2006).
Biomedical Research
Research on the interaction of beta-lactoglobulin with antibiotics like Kanamycin suggests avenues for using proteins as carriers for drugs. Insights from such studies might be applicable for the delivery of various compounds, including potentially this compound (Mehraban et al., 2017).
Comparative Toxicology Studies
While focused on Kanwa (Trona) rather than this compound, studies examining the effects of Kanwa on liver and kidney functions in albino rats provide a framework for assessing the safety and toxicity of related compounds, which can be vital for this compound's applications in pharmacology or toxicology (Kutshik et al., 2018).
Parasitology Research
In the field of parasitology, a new polystome genus named Kankana was discovered from the urinary bladder of a narrow-mouthed frog. This genus could provide insights into parasite-host interactions, relevant for understanding diseases and possibly guiding research into compounds like this compound for antiparasitic applications (Raharivololoniaina et al., 2011).
Properties
Molecular Formula |
C9H13ClO4 |
---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
(1S,4S,5R,7R,9R,11S)-9-chloro-2,10-dioxatricyclo[5.3.1.04,11]undecane-4,5-diol |
InChI |
InChI=1S/C9H13ClO4/c10-6-2-4-1-5(11)9(12)3-13-8(14-6)7(4)9/h4-8,11-12H,1-3H2/t4-,5-,6+,7-,8+,9+/m1/s1 |
InChI Key |
XNCBYWDPTVQQQZ-ZLSXHNQQSA-N |
Isomeric SMILES |
C1[C@@H]2C[C@H](O[C@H]3[C@@H]2[C@@]([C@@H]1O)(CO3)O)Cl |
Canonical SMILES |
C1C2CC(OC3C2C(C1O)(CO3)O)Cl |
Synonyms |
kankanol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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